molecular formula C15H19FN2O3 B2974693 4-((4-Fluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid CAS No. 899745-14-3

4-((4-Fluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid

Cat. No.: B2974693
CAS No.: 899745-14-3
M. Wt: 294.326
InChI Key: LJXCJYCHKYLMHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Fluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, an amino group, a keto group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Fluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid typically involves multiple steps, starting with the reaction of 4-fluorophenylamine with a suitable carboxylic acid derivative. The reaction conditions often require the use of strong bases or coupling agents to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure efficiency and scalability. The use of automated synthesis platforms and optimized reaction conditions can help achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorophenyl group makes it a valuable intermediate in the development of fluorinated compounds, which are often used in pharmaceuticals and agrochemicals.

Biology: In biological research, 4-((4-Fluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid can be employed as a probe to study biological processes. Its fluorescence properties can be utilized in imaging techniques to visualize cellular components and track molecular interactions.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to the design of compounds with specific biological activities, such as enzyme inhibition or receptor binding.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of certain products, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-((4-Fluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 4-((4-Fluorophenyl)amino)-4-oxo-2-(morpholin-4-yl)butanoic acid: Similar structure with a morpholinyl group instead of piperidinyl.

  • 4-((4-Fluorophenyl)amino)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid: Similar structure with a pyrrolidinyl group instead of piperidinyl.

Uniqueness: 4-((4-Fluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid stands out due to its specific combination of functional groups, which can influence its reactivity and biological activity. The presence of the fluorophenyl group adds a level of complexity and potential for unique interactions compared to similar compounds.

Properties

IUPAC Name

4-(4-fluoroanilino)-4-oxo-2-piperidin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3/c16-11-4-6-12(7-5-11)17-14(19)10-13(15(20)21)18-8-2-1-3-9-18/h4-7,13H,1-3,8-10H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXCJYCHKYLMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.